molecular formula C10H16N2O B12879996 N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide

N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide

Cat. No.: B12879996
M. Wt: 180.25 g/mol
InChI Key: OTFBMGYMACBHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C10H16N2O. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes. The presence of multiple methyl groups and a carboxamide functional group makes this compound unique and versatile in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust approach for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the carboxamide functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N,N,3,4,5-Pentamethyl-1H-pyrrole-2-carboxamide stands out due to its multiple methyl groups and carboxamide functionality, which confer unique chemical properties and reactivity. These features make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N,N,3,4,5-pentamethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C10H16N2O/c1-6-7(2)9(11-8(6)3)10(13)12(4)5/h11H,1-5H3

InChI Key

OTFBMGYMACBHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C(=O)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.